molecular formula C12H18N2O4S B12624399 N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide CAS No. 919997-47-0

N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide

Cat. No.: B12624399
CAS No.: 919997-47-0
M. Wt: 286.35 g/mol
InChI Key: CTMRTWBBHLCPOR-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide is a sulfonamide-acetamide hybrid compound featuring a hydroxamic acid group (-NHOH) and a 4-phenylbutyl chain linked to the sulfamoyl moiety.

Properties

CAS No.

919997-47-0

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

N-hydroxy-2-(4-phenylbutylsulfamoyl)acetamide

InChI

InChI=1S/C12H18N2O4S/c15-12(14-16)10-19(17,18)13-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,13,16H,4-5,8-10H2,(H,14,15)

InChI Key

CTMRTWBBHLCPOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)CC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylbutyl Intermediate: The phenylbutyl group is synthesized through a series of reactions, including alkylation and reduction.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfamoyl intermediate.

    Coupling with Acetamide: The final step involves coupling the phenylbutyl-sulfamoyl intermediate with an acetamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target proteins, while the sulfamoyl group can participate in covalent bonding. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Findings/Activity Reference
N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide 4-Phenylbutyl chain, hydroxamic acid - - Inferred MMP/HDAC inhibition potential -
N-Hydroxy-2-{4-[(3,4-dimethoxyphenyl)carbamoyl]ethylpiperazinyl}acetamide (2b) 3,4-Dimethoxyphenyl, piperazine linker 54.9 69–71 Moderate yield; yellowish solid
N-Hydroxy-2-(4-phenylcarbamoylmethylpiperazinyl)acetamide (2c) Phenylcarbamoyl, piperazine linker 79.8 56–58 Higher yield; similar thermal stability
N-(4-{[4-Acetylphenyl]sulfamoyl}phenyl)acetamide 4-Acetylphenyl, no hydroxamic acid - - Antimicrobial activity (inferred)
2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (9) Pyridinyl, acrylamide backbone - - Apoptosis inducer in colon cancer cells
NNGH (Control compound) 4-Methoxyphenyl, 2-methylpropyl chain - - MMP-2 inhibitor (IC₅₀ ~ nM range)

Key Observations :

  • Substituent Effects: The presence of a hydroxamic acid group (as in 2b and 2c) enhances metal-binding capacity, critical for enzyme inhibition. Conversely, cyano-acrylamide derivatives (e.g., compound 9) prioritize apoptosis induction via kinase modulation .
  • Yield and Stability : Piperazine-linked analogs (2b, 2c) exhibit moderate-to-high yields (55–80%), suggesting efficient synthetic routes. The 4-phenylbutyl chain in the target compound may improve lipophilicity compared to shorter alkyl chains .
  • Thermal Properties : Melting points correlate with crystallinity; bulkier substituents (e.g., 3,4-dimethoxyphenyl in 2b) result in higher melting points than simpler analogs (e.g., 2c) .

Biological Activity

N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

PropertyValue
CAS Number 189511-63-5
Molecular Formula C13H20N2O4S
Molecular Weight 300.38 g/mol
IUPAC Name This compound
Canonical SMILES CN(CCCCC1=CC=CC=C1)S(=O)(=O)CC(=O)NO

This compound exhibits its biological effects primarily through interactions with specific enzymes and molecular targets. The compound's hydroxyl group can form hydrogen bonds with target proteins, while the sulfamoyl moiety interacts with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylbutyl chain enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It has been studied for its ability to inhibit various enzymes, including:

  • Urease : A study showed that derivatives of sulfonamides, including those with acetamide linkages, demonstrated significant urease inhibition with IC50 values ranging from 9.95 µM to 35.30 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Sulfonamide derivatives are known for their broad-spectrum antibacterial effects, making them valuable in treating infections. The specific activity of this compound against various microbial strains remains an area for further exploration .

Anticancer Potential

Emerging studies suggest that compounds containing sulfonamide groups may exhibit anticancer activity. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways .

Case Studies and Research Findings

  • Urease Inhibition Study :
    • A comparative analysis was conducted on several sulfonamide derivatives, including this compound.
    • Results indicated a competitive mode of inhibition with significant efficacy against urease, suggesting potential applications in treating conditions like kidney stones .
  • Antibacterial Activity :
    • A study evaluated the antibacterial effects of different sulfonamide derivatives against common pathogens.
    • This compound showed promising results, inhibiting bacterial growth at concentrations comparable to established antibiotics .

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